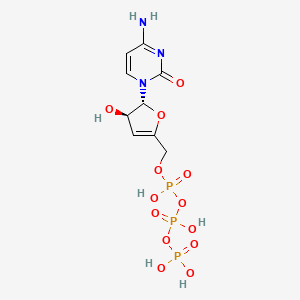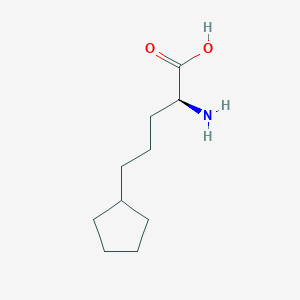![molecular formula C10H13N5O4 B12075756 4-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one](/img/structure/B12075756.png)
4-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-oxo-7aH-imidazo[4,5-d]piridazin-3-il [(2R,4S,5R)-4-hidroxi-5-(hidroximetil)oxolan-2-il]-4-amina es un compuesto orgánico complejo con un potencial significativo en varios campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de imidazo[4,5-d]piridazin-7-ona y un anillo oxolano sustituido con hidroxilo. Su fórmula molecular es C10H13N3O6, y tiene un peso molecular de 271,23 g/mol .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 7-oxo-7aH-imidazo[4,5-d]piridazin-3-il [(2R,4S,5R)-4-hidroxi-5-(hidroximetil)oxolan-2-il]-4-amina normalmente implica múltiples pasos, comenzando desde precursores fácilmente disponibles. Un método común implica la condensación de un derivado adecuado de imidazo[4,5-d]piridazin-7-ona con una forma protegida del anillo oxolano, seguida de desprotección en condiciones ácidas o básicas .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para mejorar el rendimiento y la pureza. Esto puede incluir el uso de técnicas de cribado de alto rendimiento para identificar los catalizadores y las condiciones de reacción más eficientes. Además, la química de flujo continuo se puede emplear para escalar el proceso de producción manteniendo el control sobre los parámetros de reacción .
Análisis De Reacciones Químicas
Tipos de reacciones
7-oxo-7aH-imidazo[4,5-d]piridazin-3-il [(2R,4S,5R)-4-hidroxi-5-(hidroximetil)oxolan-2-il]-4-amina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o aldehídos.
Reducción: El núcleo de imidazo[4,5-d]piridazin-7-ona se puede reducir para formar derivados dihidro.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan normalmente.
Sustitución: Reactivos como los haluros de alquilo o los cloruros de acilo se pueden utilizar para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de los grupos hidroxilo puede producir cetonas o aldehídos correspondientes, mientras que la reducción del núcleo de imidazo[4,5-d]piridazin-7-ona puede producir derivados dihidro .
Aplicaciones Científicas De Investigación
7-oxo-7aH-imidazo[4,5-d]piridazin-3-il [(2R,4S,5R)-4-hidroxi-5-(hidroximetil)oxolan-2-il]-4-amina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se puede utilizar en estudios de interacciones enzimáticas y vías metabólicas.
Medicina: Tiene potencial como agente terapéutico debido a su estructura y reactividad únicas.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 7-oxo-7aH-imidazo[4,5-d]piridazin-3-il [(2R,4S,5R)-4-hidroxi-5-(hidroximetil)oxolan-2-il]-4-amina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y afectando diversas vías bioquímicas. Por ejemplo, puede inhibir o activar ciertas enzimas, lo que lleva a cambios en el metabolismo celular .
Comparación Con Compuestos Similares
Compuestos similares
N4-Acetilcitidina: Similar en estructura pero con un grupo acetilo en lugar del núcleo de imidazo[4,5-d]piridazin-7-ona.
5-Formilcitidina: Contiene un grupo formilo y está involucrado en modificaciones de ARN.
2-Tioadenosina: Presenta un grupo tio y se utiliza en la investigación antiviral.
Singularidad
7-oxo-7aH-imidazo[4,5-d]piridazin-3-il [(2R,4S,5R)-4-hidroxi-5-(hidroximetil)oxolan-2-il]-4-amina es único debido a su combinación de un núcleo de imidazo[4,5-d]piridazin-7-ona y un anillo oxolano sustituido con hidroxilo. Esta estructura imparte propiedades químicas y biológicas distintas, lo que la hace valiosa para diversas aplicaciones .
Propiedades
Fórmula molecular |
C10H13N5O4 |
|---|---|
Peso molecular |
267.24 g/mol |
Nombre IUPAC |
4-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one |
InChI |
InChI=1S/C10H13N5O4/c11-9-8-7(10(18)14-13-9)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-7,16-17H,1-2,11H2/t4-,5+,6+,7?/m0/s1 |
Clave InChI |
KJNXHPSXLDIREE-CUWOBHIPSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3C2=C(N=NC3=O)N)CO)O |
SMILES canónico |
C1C(C(OC1N2C=NC3C2=C(N=NC3=O)N)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate](/img/structure/B12075673.png)
![2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetic acid hydrochloride](/img/structure/B12075684.png)
![N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide](/img/structure/B12075697.png)
![3-{2-[3-(4-Pentylcarbamoyl-oxazol-2-yl)-7-oxa-bicyclo[2.2.1]hept-2-ylmethyl]-phenyl}-propionic acid](/img/structure/B12075700.png)
[(piperidin-2-yl)methyl]amine](/img/structure/B12075703.png)


![N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]acetamide](/img/structure/B12075716.png)


![Methyl 6-cyano-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12075769.png)
![2-(Thiophen-3-YL)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B12075776.png)
![{[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12075777.png)

